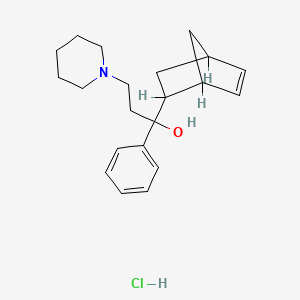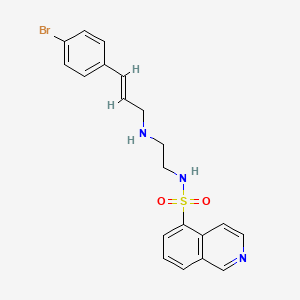
Metaphit
Overview
Description
Scientific Research Applications
Metaphit has several scientific research applications, including:
Neuroscience: This compound is used to study the binding sites of phencyclidine and its effects on the central nervous system. It helps in understanding the role of N-methyl-D-aspartate receptors in neurological disorders.
Drug Development: This compound serves as a reference compound in the development of new drugs targeting N-methyl-D-aspartate receptors and dopamine transporters.
Safety and Hazards
According to the safety data sheet, if Metaphit is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metaphit is synthesized by introducing an isothiocyanate group into the meta position of the aromatic ring of phencyclidine. The synthesis involves the following steps :
Starting Material: Phencyclidine is used as the starting material.
Isothiocyanate Introduction: The isothiocyanate group is introduced into the meta position of the aromatic ring through a series of chemical reactions.
Cyclohexylpiperidine Formation: The cyclohexylpiperidine structure is formed through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. The synthesis is typically carried out in specialized laboratories with controlled conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Metaphit undergoes various types of chemical reactions, including:
Acylation: this compound acts as an acylating agent, forming covalent bonds with specific binding sites on receptors.
Substitution: The isothiocyanate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Acylation Reactions: Common reagents include acyl chlorides and anhydrides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Substitution Reactions: Nucleophiles such as amines and thiols are commonly used. The reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include acylated derivatives and substituted analogs of this compound. These products are often used to study the binding interactions and pharmacological properties of the compound.
Mechanism of Action
Metaphit exerts its effects by irreversibly binding to the phencyclidine binding site on the N-methyl-D-aspartate receptor complex . This binding leads to the acylation of the receptor, altering its function and preventing the binding of other ligands. This compound also interacts with sigma and dopamine transporter binding sites, modulating their activity and affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine: Metaphit is a derivative of phencyclidine and shares a similar structure.
Fourphit: Fourphit is another isothiocyanate-substituted derivative of phencyclidine.
Uniqueness of this compound
This compound’s uniqueness lies in its ability to irreversibly bind to the phencyclidine binding site on the N-methyl-D-aspartate receptor complex . This irreversible binding makes it a valuable tool for studying the long-term effects of receptor modulation and the role of N-methyl-D-aspartate receptors in various neurological processes.
properties
IUPAC Name |
1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGBQAQSPSRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914572 | |
| Record name | Metaphit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96316-00-6 | |
| Record name | 1-[1-(3-Isothiocyanatophenyl)cyclohexyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96316-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaphit | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096316006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaphit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METAPHIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFS3HJC8WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B1662156.png)












